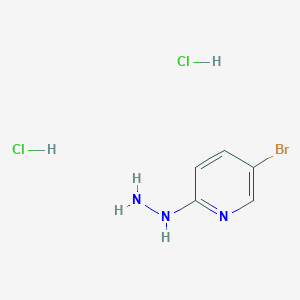![molecular formula C8H10ClN3O B11775946 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . This method is efficient and catalyst-free, making it an eco-friendly approach . Another method involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes are preferred due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-free routes are particularly advantageous for industrial production due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in various substituted isoxazole derivatives with different functional groups .
Applications De Recherche Scientifique
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methylisoxazole: A structural isomer with similar biological activities but different chemical properties.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitution, known for their enhanced biological activity and stability.
Iodoisoxazoles: Isoxazole derivatives with iodine substitution, used in various medicinal chemistry applications.
Uniqueness
5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
5-(aminomethyl)-1,2-benzoxazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-7-6(3-5)8(10)11-12-7;/h1-3H,4,9H2,(H2,10,11);1H |
Clé InChI |
JETACGNRNMZNRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)C(=NO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


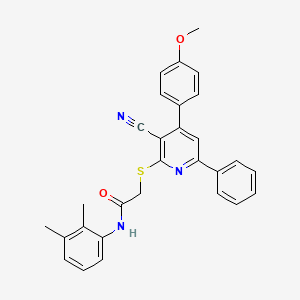
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
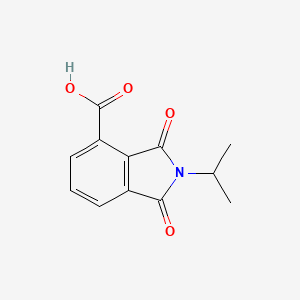
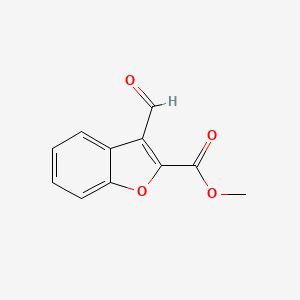
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)

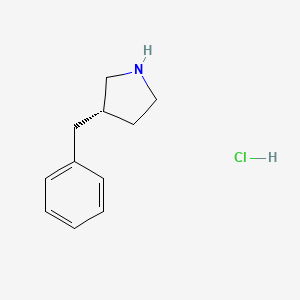
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
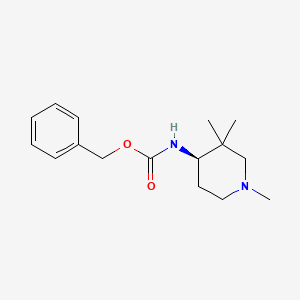
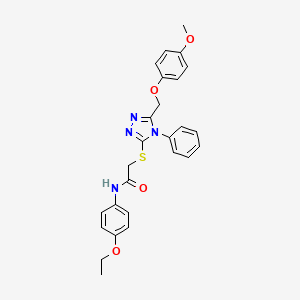
![tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B11775920.png)

